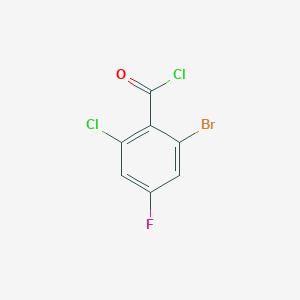

2-Bromo-6-chloro-4-fluorobenzoyl chloride

Descripción

Propiedades

IUPAC Name |

2-bromo-6-chloro-4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAXFWGWPDXRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-Bromo-6-chloro-4-fluorobenzoyl chloride typically starts from benzoyl chloride or substituted benzoic acids, followed by controlled halogenation and conversion of carboxylic acids to acyl chlorides. The key steps include:

- Selective halogenation to introduce bromine, chlorine, and fluorine atoms at the 2, 6, and 4 positions on the benzene ring.

- Conversion of the corresponding benzoic acid derivative to the benzoyl chloride via chlorinating agents such as thionyl chloride (SOCl₂).

- Purification of the product to achieve high purity and yield.

Detailed Preparation Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material: Benzoyl chloride or substituted benzoic acid (e.g., 2-bromo-6-chloro-4-fluorobenzoic acid) | Commercially available or synthesized via halogenation | The positional selectivity of halogens is critical |

| 2 | Halogenation of benzoyl chloride or benzoic acid | Controlled electrophilic aromatic substitution using bromine, chlorine, and fluorine sources | Temperature and solvent control essential to avoid polyhalogenation |

| 3 | Conversion of benzoic acid to benzoyl chloride | Thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) | Reaction performed under reflux or mild heating; DMF catalyzes acyl chloride formation |

| 4 | Purification | Distillation or recrystallization; chromatographic techniques | High purity required for research and industrial applications |

Reaction Conditions and Optimization

- Halogenation: Typically performed using elemental halogens or halogenating agents under controlled temperature (0–25°C) to favor mono-substitution and prevent over-halogenation.

- Solvent: Polar aprotic solvents such as dichloromethane (DCM) or chloroform are preferred for halogenation and acyl chloride formation due to their ability to dissolve reactants and stabilize intermediates.

- Catalysis: Small amounts of DMF (0.5–1 mol%) can be used to catalyze the conversion of carboxylic acid to acyl chloride with thionyl chloride, increasing yield (up to ~85% reported in related compounds).

- Temperature: Low temperatures (0–5°C) during nucleophilic substitution steps minimize side reactions such as hydrolysis.

- Stoichiometry: Using slight excess of thionyl chloride ensures complete conversion of acid to acyl chloride.

Representative Preparation Example

A typical laboratory synthesis might proceed as follows:

- Starting material: 2-Bromo-6-chloro-4-fluorobenzoic acid is dissolved in dry dichloromethane.

- Addition of thionyl chloride: Added dropwise under inert atmosphere (nitrogen) with catalytic DMF.

- Reaction: Mixture stirred at room temperature or refluxed gently for 2–4 hours.

- Work-up: Excess SOCl₂ and solvent removed under reduced pressure.

- Purification: Product purified by silica gel chromatography or recrystallization.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Effect on Synthesis |

|---|---|---|

| Starting material | 2-Bromo-6-chloro-4-fluorobenzoic acid or benzoyl chloride | Determines substitution pattern |

| Halogenation temperature | 0–25°C | Controls selectivity and yield |

| Chlorinating agent | Thionyl chloride (SOCl₂) | Converts acid to acyl chloride |

| Catalyst | Dimethylformamide (0.5–1 mol%) | Enhances reaction rate and yield |

| Solvent | Dichloromethane or chloroform | Solubilizes reactants, stabilizes intermediates |

| Reaction time | 2–6 hours | Sufficient for complete conversion |

| Purification method | Chromatography or recrystallization | Ensures product purity >95% |

Research Findings and Analytical Validation

-

- NMR (¹H and ¹³C): Confirms substitution pattern; carbonyl carbon resonates near 165–170 ppm.

- IR spectroscopy: Strong C=O stretch at 1750–1780 cm⁻¹; characteristic C-Br and C-Cl absorptions.

- Mass spectrometry: Molecular ion peak consistent with molecular weight (~271.89 g/mol).

Reaction monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Yield: Optimized conditions yield 70–85% of the target compound.

Industrial Production Considerations

- Use of continuous flow reactors for better control of reaction parameters and enhanced safety.

- Strict control of moisture and oxygen to prevent hydrolysis and degradation.

- Scale-up requires precise temperature and stoichiometry control to maintain product quality.

Summary Table: Preparation Methods Comparison

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation of benzoyl chloride | Benzoyl chloride | Br₂, Cl₂, F sources | Direct substitution, fewer steps | Requires precise control to avoid over-halogenation |

| Acid to acyl chloride conversion | 2-Bromo-6-chloro-4-fluorobenzoic acid | SOCl₂, DMF catalyst | High yield, straightforward | Sensitive to moisture, requires inert atmosphere |

| Multi-step synthesis from substituted benzoic acids | Substituted benzoic acids | Halogenating agents, SOCl₂ | Tailored substitution pattern | Longer synthesis time, purification complexity |

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-chloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux.

Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts. Conditions involve the use of bases like potassium carbonate and solvents such as toluene or ethanol.

Hydrolysis: Reagents include water or aqueous sodium hydroxide. Conditions involve mild heating to accelerate the reaction.

Major Products Formed

Substitution Reactions: Products include substituted benzoyl chlorides with various functional groups.

Coupling Reactions:

Hydrolysis: The major product is 2-Bromo-6-chloro-4-fluorobenzoic acid.

Aplicaciones Científicas De Investigación

2-Bromo-6-chloro-4-fluorobenzoyl chloride is a chemical compound with diverse applications, primarily centered around its role as a versatile building block in chemical synthesis.

Scientific Research Applications

Chemical Synthesis 2-Bromo-6-chloro-4-fluorobenzoyl chloride serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. The presence of bromine, chlorine, and fluorine substituents on the benzoyl chloride structure gives it unique chemical properties, facilitating various chemical reactions. The electron-withdrawing effects of the halogen substituents enhance the electrophilicity of the carbonyl carbon, which promotes its reactivity in organic synthesis.

Material Science It is also used in material science.

Applications in Kinase Inhibitors Imidazopyrazine derivatives,modified with an IMP (imidazo[1,2-a]pyrazine) moiety, have shown promise as BTK (Bruton's tyrosine kinase) inhibitors for autoimmune diseases . Similarly, research into activin receptor-like kinase 2 (ALK2) inhibitors has identified IMP derivatives as effective in animal models, demonstrating their potential in treating conditions like fibrodysplasia ossificans progressiva .

** anti-inflammatory and anti-cancer properties** Research into related compounds suggests that halogenated benzoyl derivatives may possess anti-inflammatory and anti-cancer properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways include:

Nucleophilic Attack: The electron-deficient carbonyl carbon in the benzoyl chloride moiety is susceptible to nucleophilic attack, leading to substitution reactions.

Palladium-Catalyzed Coupling: In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products.

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Functional Group |

|---|---|---|---|---|

| 2-Bromo-6-chloro-4-fluorobenzoyl chloride | C₇H₂BrCl₂FO | 270.35 (calc.) | 2-Br, 6-Cl, 4-F | Acyl chloride (-COCl) |

| 2-Bromo-6-fluorobenzoyl chloride | C₇H₃BrClFO | 237.46 | 2-Br, 6-F | Acyl chloride (-COCl) |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 4-Br | Acyl chloride (-COCl) |

| 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde | C₈H₅BrClFO | 251.48 | 2-Br, 3-Cl, 6-F, 4-CH₃ | Aldehyde (-CHO) |

Key Observations :

- Halogen Effects : The target compound’s three halogen substituents increase its molecular weight and steric bulk compared to simpler analogs like 4-bromobenzoyl chloride. The electron-withdrawing halogens enhance the electrophilicity of the acyl chloride group, favoring nucleophilic substitution reactions .

- Functional Group Differences : The benzaldehyde derivative (Table 1, row 4) lacks the acyl chloride group, reducing its reactivity in acylations but enabling participation in condensation reactions (e.g., Schiff base formation, as seen in ) .

Key Observations :

- Acyl Chloride Reactivity: The target compound’s multiple halogens likely accelerate reactions like Friedel-Crafts acylations or amide bond formations compared to mono-halogenated analogs. For example, 2-bromo-6-fluorobenzoyl chloride () is reported to achieve high synthetic yields (98–100%) in optimized conditions, suggesting that the target compound’s additional chlorine substituent may require adjusted reaction conditions to mitigate steric hindrance .

- Competing Substituent Effects : The chloro group at position 6 may direct electrophilic substitutions meta, while the fluoro at position 4 exerts ortho/para-directing effects, complicating regioselectivity in further functionalizations .

Key Observations :

- Corrosivity : All acyl chlorides are moisture-sensitive, releasing HCl upon hydrolysis. The target compound’s multiple halogens may exacerbate toxicity, necessitating stringent handling protocols (e.g., inert atmosphere, anhydrous conditions) .

- Thermal Stability: Halogenated benzoyl chlorides generally exhibit lower thermal stability than non-halogenated variants, requiring storage at controlled temperatures .

Crystallographic and Analytical Challenges

While crystallographic data for the target compound are absent in the evidence, structural analogs (e.g., ) highlight the utility of programs like SHELX for resolving complex halogenated structures. The presence of multiple heavy atoms (Br, Cl) may complicate X-ray diffraction due to increased electron density, necessitating high-resolution data collection and robust refinement protocols .

Actividad Biológica

2-Bromo-6-chloro-4-fluorobenzoyl chloride (CAS Number: 1805575-89-6) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of 2-Bromo-6-chloro-4-fluorobenzoyl chloride is C7H2BrClF, with a molecular weight of approximately 232.45 g/mol. The presence of bromine, chlorine, and fluorine atoms in its structure significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that halogenated benzoyl chlorides exhibit various antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of cell membrane integrity or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-4-chloro-6-fluorobenzoyl chloride | Candida albicans | 0.00195 - 0.0078 μg/mL |

| 4-Bromo-6-fluoro-1H-benzimidazole | Escherichia coli | IC50 = 51.4 μg/mL |

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have been evaluated against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways or by generating reactive oxygen species (ROS).

Case Study: Anticancer Activity

A study investigated the effects of structurally related compounds on human breast cancer cells (MCF-7). The results indicated that halogenated derivatives led to significant reductions in cell viability, suggesting a promising avenue for further research into their anticancer potential.

The biological activity of 2-bromo-6-chloro-4-fluorobenzoyl chloride is hypothesized to involve several mechanisms:

- Nucleophilic Substitution : The electrophilic nature of the carbonyl group allows for nucleophilic attack by biological targets.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways.

- Membrane Disruption : Halogenated compounds can integrate into lipid membranes, leading to increased permeability and cell death.

Safety and Toxicological Profile

While the potential therapeutic benefits are notable, safety assessments are crucial. Data indicate that exposure to halogenated compounds can lead to respiratory irritation and other health concerns. Long-term exposure may result in cumulative toxicity.

Table 2: Toxicological Data Summary

| Endpoint | Observations |

|---|---|

| Acute Toxicity | Potential respiratory irritant |

| Skin Sensitization | Possible sensitization upon prolonged exposure |

| Endocrine Disruption | No significant evidence found |

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-bromo-6-chloro-4-fluorobenzoyl chloride?

Methodological Answer: Synthesis typically involves halogenation of a benzoyl chloride precursor via electrophilic substitution or coupling reactions. For example, bromination and chlorination can be achieved using agents like N-bromosuccinimide (NBS) or Cl₂ under controlled conditions. Fluorination may require selective fluorinating agents (e.g., Selectfluor®). Post-synthesis, characterization involves:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns.

- Mass spectrometry (EI or ESI-MS) for molecular weight validation .

- X-ray crystallography (using SHELX or ORTEP-III software) for definitive structural confirmation .

Table 1: Typical Spectral Data for Halogenated Benzoyl Chlorides

| Technique | Expected Peaks/Features |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.2–8.5 ppm, split patterns) |

| ¹³C NMR | Carbonyl C=O (δ ~165–170 ppm) |

| MS (EI) | Molecular ion peak [M⁺] at m/z ~257 (isotopic clusters) |

Q. What safety protocols are critical when handling 2-bromo-6-chloro-4-fluorobenzoyl chloride?

Methodological Answer: Due to its reactivity as an acyl chloride and halogenated aromatic compound:

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .

- Storage: Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of 2-bromo-6-chloro-4-fluorobenzoyl chloride?

Methodological Answer: DFT calculations (e.g., using B3LYP or PBE0 functionals) model:

- Electrophilic Reactivity: Localized electron density at the carbonyl carbon and halogen substituents .

- HOMO-LUMO Gaps: To predict charge-transfer interactions (basis set: 6-311++G(d,p)) .

- Validation: Compare computed IR spectra or electrostatic potential maps with experimental data to refine functional accuracy .

Table 2: DFT Functional Performance for Halogenated Compounds

| Functional | Avg. Error (kcal/mol) | Application Scope |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry, bond dissociation |

| PBE0 | 3.1 | Electron density distribution |

Q. What mechanistic insights exist for nucleophilic acyl substitution reactions involving this compound?

Methodological Answer: Reactivity with nucleophiles (e.g., amines, alcohols) can be studied via:

Q. How can structural ambiguities (e.g., regioisomerism) be resolved in derivatives of this compound?

Methodological Answer:

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., reaction yields)?

Methodological Answer:

- Functional Validation: Test hybrid functionals (e.g., M06-2X) for improved agreement with experimental thermodynamics .

- Solvent Effects: Incorporate polarizable continuum models (PCM) in DFT to account for solvation .

- Experimental Replicates: Ensure reaction conditions (temperature, purity) are rigorously controlled .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- Chromatographic Methods: Use reverse-phase HPLC with UV detection (λ = 254 nm) for halogenated byproducts .

- Limit of Detection (LOD): Optimize mass spectrometry parameters (e.g., MRM transitions in LC-MS) .

- Reference Standards: Synthesize or procure isotopically labeled analogs (e.g., ¹³C-labeled) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.